2-Naphthylguanidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54-81-9 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-naphthalen-2-ylguanidine |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,12,13,14) |
InChI Key |
SGKHROGKIKKECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthylguanidine and Its Analogues
Evolution of 2-Naphthylguanidine Synthesis
The synthesis of guanidine (B92328) compounds, including this compound, has evolved from classical condensation reactions to more sophisticated and efficient methodologies. Early methods often involved harsh reaction conditions and limited substrate scope. Over time, the development of new reagents and catalytic systems has enabled milder reaction conditions, higher yields, and greater functional group tolerance. The progression of synthetic strategies reflects a continuous effort to improve efficiency, selectivity, and the ability to generate diverse libraries of guanidine derivatives for various applications.
Established Synthetic Routes to the this compound Core
Several well-established methods are routinely employed for the synthesis of the this compound core. These routes typically involve the formation of the guanidinyl group by reacting a naphthylamine precursor with a suitable reagent.
A common and straightforward method for synthesizing this compound involves the reaction of 2-naphthylamine (B18577) with cyanamide (B42294). This reaction is typically carried out under acidic conditions, which facilitates the addition of the amino group of 2-naphthylamine to the nitrile group of cyanamide, forming the guanidinium (B1211019) salt.
For instance, the reaction of 2-naphthylamine hydrochloride with cyanamide in a suitable solvent like ethanol (B145695) upon heating yields this compound hydrochloride. This method is advantageous due to the ready availability of the starting materials.
Carbodiimides are versatile reagents in organic synthesis, primarily known for their role in peptide coupling. carbodiimide.cominterchim.fr They can also react with amines to form guanidines. carbodiimide.com The reaction of 2-naphthylamine with a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst can afford this compound derivatives. google.com
A patented method describes the synthesis of 1,3-di-isopropyl-2-naphthyl guanidine by reacting 2-naphthylamine with DIC in toluene (B28343) at 100°C in the presence of zinc trifluoromethanesulfonate (B1224126) as a catalyst. google.com This approach offers a direct way to introduce substituents onto the guanidine nitrogen atoms.
Table 1: Examples of Carbodiimide-Mediated Synthesis of Guanidines google.com
| Amine | Carbodiimide | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 2-Naphthylamine | N,N'-Diisopropylcarbodiimide (DIC) | Zinc trifluoromethanesulfonate | Toluene | 1,3-Di-isopropyl-2-naphthyl guanidine |
| Aniline | N-Cyclohexyl-N'-phenylcarbodiimide | Zinc trifluoromethanesulfonate | Toluene | 1-Cyclohexyl-2,3-diphenylguanidine |
This table is generated based on the data provided in the referenced patent. google.com
In many synthetic procedures, this compound is initially obtained as a protonated salt, such as the hydrochloride or nitrate (B79036) salt. To obtain the neutral or "free base" form, a deprotonation step is necessary. This is typically achieved by treating the guanidinium salt with a suitable base.
The choice of base and reaction conditions is crucial to ensure complete deprotonation without causing decomposition of the desired product. Common bases used for this purpose include sodium hydroxide, sodium carbonate, or organic amines like triethylamine. The neutral this compound is often less soluble in aqueous media and can be isolated by filtration or extraction into an organic solvent. The generation of the neutral form is often a necessary step before further functionalization. theses.fr
Advanced Synthetic Strategies for Substituted this compound Derivatives
The demand for structurally diverse this compound analogues has driven the development of more advanced synthetic methods. These strategies aim to introduce various substituents at specific positions of the this compound scaffold, allowing for the fine-tuning of its properties.
Direct N-functionalization of the this compound core provides a powerful tool for creating a library of derivatives. nih.govresearchgate.net This can be achieved by reacting the neutral guanidine with a variety of electrophiles. The presence of multiple nitrogen atoms in the guanidine group offers several sites for functionalization, and controlling the regioselectivity of these reactions is a key challenge.
Recent research has focused on developing selective N-functionalization protocols. nih.gov For example, after deprotonation of an N-H containing guanidine with a strong base, the resulting N-anion can react with alkyl halides, acyl chlorides, or other electrophiles to introduce new substituents. nih.gov The choice of reaction conditions, including the base, solvent, and temperature, can influence the position and degree of functionalization. These techniques are crucial for the synthesis of complex and highly substituted this compound derivatives with tailored properties. scirp.orgresearchgate.netrsc.orgnih.gov
Regioselective Synthesis of Naphthyl Ring-Substituted Analogues
The regioselective synthesis of naphthyl ring-substituted analogues of this compound is a critical area of research, as the position of substituents on the naphthalene (B1677914) core can significantly influence the compound's biological activity. Various strategies have been developed to control the placement of functional groups on the naphthalene ring system.
One common approach involves the use of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the naphthalene ring. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other functional groups at a desired position with high regioselectivity. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired regiochemical outcome.
Another powerful method is the use of directed metalation, where a directing group on the naphthalene ring guides a metalating agent (typically an organolithium reagent) to a specific adjacent position. This is then followed by quenching with an electrophile to introduce the desired substituent. This technique offers excellent control over the regioselectivity of the substitution.
Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be utilized to construct the substituted naphthalene ring system from appropriately functionalized precursors. researchgate.net This approach allows for the introduction of substituents at specific positions in a predictable manner based on the dienophile and diene used.
The synthesis of highly substituted α-naphthols, which can serve as precursors to naphthyl-substituted compounds, has been achieved through silver(I)-catalyzed C(sp³)–H/C(sp)–H and C(sp²)–H/C(sp)–H functionalization. researchgate.net This method demonstrates broad substrate scope and high regioselectivity. researchgate.net Similarly, visible-light-induced photoredox catalysis provides a mild and metal-free alternative for the regioselective synthesis of certain substituted nitrogen-containing heterocyclic compounds. rsc.org
The regioselectivity of these synthetic methods is often rationalized through a combination of steric and electronic effects of the substituents and reagents involved, and in some cases, supported by quantum chemistry calculations. mdpi.com
Optimization of Synthetic Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction conditions is a fundamental aspect of chemical synthesis, aiming to maximize product yield and selectivity while minimizing side reactions and impurities. chemintelligence.com For the synthesis of this compound and its analogues, several key parameters are typically fine-tuned.
Key Reaction Parameters for Optimization:
Catalyst Selection and Loading: The choice of catalyst can dramatically affect reaction rates and selectivity. numberanalytics.com For instance, in reactions involving the formation of the guanidine group or modifications to the naphthalene ring, both acid and metal catalysts might be employed. researchgate.netnumberanalytics.com The amount of catalyst used, or catalyst loading, is also critical; an insufficient amount may lead to slow or incomplete reactions, while an excess can sometimes promote side reactions or be economically inefficient. researchgate.net
Solvent: The solvent influences reactant solubility, reaction rates, and even the position of chemical equilibria. numberanalytics.com Optimization involves screening a range of solvents with varying polarities and properties to find the one that provides the best balance of yield and selectivity. numberanalytics.com
Temperature: Temperature control is crucial as it directly impacts the reaction rate. numberanalytics.com Higher temperatures generally increase reaction speed but can also lead to the formation of undesired byproducts, thereby reducing selectivity. numberanalytics.comnih.gov Therefore, an optimal temperature must be identified to achieve a good yield in a reasonable timeframe without compromising purity.
Reaction Time: The duration of the reaction is another important factor. numberanalytics.com Insufficient time can result in incomplete conversion of starting materials, while excessively long times may lead to product decomposition or the formation of byproducts. numberanalytics.com
A common optimization strategy is the one-variable-at-a-time (OVAT) approach, where one parameter is varied while others are kept constant to determine its effect on the outcome. nih.gov More advanced methods, such as Design of Experiments (DoE), allow for the simultaneous variation of multiple parameters to identify optimal conditions more efficiently and to understand the interactions between different variables. nih.gov
The following table summarizes the typical effects of key reaction parameters on yield and selectivity.
| Parameter | Effect on Yield | Effect on Selectivity | Considerations |
| Catalyst Loading | Generally increases with loading up to an optimal point. | Can be highly dependent on the catalyst and reaction type. | Excess catalyst can lead to side reactions or be cost-prohibitive. researchgate.net |
| Solvent | Dependent on the solubility of reactants and intermediates. | Can influence the reaction pathway and favor the formation of a specific isomer. | Solvent choice can impact downstream purification processes. numberanalytics.com |
| Temperature | Typically increases with temperature. | Often decreases at very high temperatures due to byproduct formation. | An optimal balance between reaction rate and selectivity is needed. numberanalytics.comnih.gov |
| Reaction Time | Increases over time to a maximum, then may decrease due to decomposition. | Can change over time as the desired product may convert to byproducts. | Monitoring the reaction progress is essential to determine the optimal endpoint. numberanalytics.com |
Chromatographic and Crystallization Techniques for Purification and Isolation
Following the synthesis of this compound and its analogues, purification is essential to remove unreacted starting materials, catalysts, and byproducts. Chromatography and crystallization are the primary methods employed for this purpose.
Chromatographic Techniques:
Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. google.com For the purification of this compound derivatives, several chromatographic methods can be utilized:
Affinity Chromatography: This technique uses specific binding interactions between the target molecule and a ligand immobilized on the stationary phase. nih.gov
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. google.com Since the guanidine group is basic and typically protonated, cation-exchange chromatography can be an effective purification method.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. google.com The naphthyl group imparts significant hydrophobicity to the molecule, making HIC a suitable technique.
Reversed-Phase Chromatography (RPC): In RPC, a nonpolar stationary phase is used with a polar mobile phase. elementlabsolutions.com This is a widely used technique for the purification of organic compounds, including those with aromatic moieties like the naphthalene ring. elementlabsolutions.com
The sample for chromatography should be free of particulate matter to avoid clogging the column. sigmaaldrich.com The choice of chromatographic technique and the specific conditions (e.g., pH, salt concentration, solvent gradient) must be optimized for each specific compound to achieve the best separation. elementlabsolutions.comsigmaaldrich.com
Crystallization Techniques:
Crystallization is a powerful purification technique for solid compounds, based on the principle that a compound's solubility is typically lower in a cold solvent than in a hot one. orgchemboulder.com As a saturated hot solution cools, the target compound crystallizes out, leaving impurities behind in the solution. orgchemboulder.com A purity of at least 80-90% is often recommended before attempting crystallization for final purification. unifr.ch
Common crystallization methods include:
Slow Evaporation: The solvent is allowed to evaporate slowly, leading to a gradual increase in the concentration of the solute and the formation of crystals. unifr.ch
Cooling Crystallization: A saturated solution at a high temperature is slowly cooled to induce crystallization. mt.com The rate of cooling can affect crystal size and quality. byjus.com
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. unifr.ch The vapor of the second solvent diffuses into the first, reducing the compound's solubility and promoting crystallization. unifr.ch
Antisolvent Addition: A solvent in which the compound is insoluble (an antisolvent) is slowly added to a solution of the compound, causing it to precipitate out as crystals. mt.com
Chemical Transformations and Reactivity Profiles of 2 Naphthylguanidine
Acid-Base Equilibria and Protonation/Deprotonation Studies
The guanidine (B92328) group is one of the strongest organic bases in aqueous solutions. This high basicity is a direct consequence of the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, significantly stabilizing the cation and driving the acid-base equilibrium towards the protonated form.
The equilibrium for the protonation of 2-Naphthylguanidine can be represented as follows:
Figure 1: Protonation of this compound and the resonance stabilization of the resulting 2-Naphthylguanidinium ion.
Nucleophilic Reactivity at Guanidine Nitrogen Centers
The nitrogen atoms in the neutral this compound molecule possess lone pairs of electrons, rendering them nucleophilic. These centers can readily attack electron-deficient species (electrophiles) to form new covalent bonds. The terminal -NH2 nitrogens are generally considered more nucleophilic than the internal nitrogen atom due to steric and electronic factors. The nucleophilic character of the guanidine moiety is the basis for many of its derivatization and cyclization reactions.
Electrophilic Transformations Involving the Guanidine Moiety
While the nitrogen atoms are nucleophilic, the central carbon atom of the guanidine group is electrophilic. It is bonded to three electron-withdrawing nitrogen atoms, which polarize the C-N bonds and impart a partial positive charge on the carbon. However, this electrophilicity is generally masked by the much stronger nucleophilicity of the nitrogen atoms. Reactions involving nucleophilic attack at the guanidine carbon are less common and typically require the nitrogen atoms to be substituted with non-nucleophilic, electron-withdrawing groups to enhance the carbon's electrophilic character. For this compound itself, reactivity is dominated by the nucleophilic nature of the nitrogens.
Derivatization Pathways and Formation of Complex Organic Architectures
The reactivity of the guanidine group makes this compound a valuable building block in organic synthesis for creating more complex molecules.
Guanidines are well-established precursors for the synthesis of nitrogen-containing heterocycles due to their nature as 1,3-dinucleophiles. This compound can react with various bifunctional electrophiles to construct new ring systems in annulation and cyclization reactions. airo.co.inrsc.org For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidine (B1678525) rings fused or linked to the naphthyl system. These reactions often proceed through an initial nucleophilic attack by one of the guanidine nitrogens, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring. raco.catnih.gov
| Bifunctional Electrophile | Resulting Heterocyclic System | General Reaction Scheme |
|---|---|---|
| 1,3-Diketone (e.g., Acetylacetone) | 2-(Naphthylamino)pyrimidine | Initial attack by an NH2 group on one carbonyl, followed by intramolecular cyclization and dehydration. |
| α,β-Unsaturated Ketone (e.g., Chalcone) | Dihydropyrimidine derivative | Michael addition followed by intramolecular cyclization. |
| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrimidinone derivative | Reaction with the ketone and ester functionalities to form the six-membered ring. |
The nucleophilic nitrogen atoms of this compound can undergo substitution reactions with a wide array of electrophiles. nih.govlibretexts.orgbits-pilani.ac.in These derivatization reactions are useful for modifying the compound's properties or for linking it to other molecular fragments. The reaction typically follows a nucleophilic substitution mechanism. nih.govnih.govnih.govyoutube.com Depending on the reaction conditions and the stoichiometry of the electrophile, substitution can occur at one or multiple nitrogen atoms.
| Electrophile Class | Specific Example | Product Type |
|---|---|---|
| Alkyl Halides | Methyl Iodide (CH3I) | N-alkylated this compound |
| Acyl Halides | Acetyl Chloride (CH3COCl) | N-acylated this compound |
| Sulfonyl Halides | Tosyl Chloride (TsCl) | N-sulfonylated this compound |
| Isocyanates | Phenyl Isocyanate (PhNCO) | N-carbamoyl this compound (Urea derivative) |
It is conceptually feasible to synthesize oligomeric or polymeric structures containing multiple 2-Naphthylguanidinium units. Such systems could be constructed by reacting this compound with linking molecules that possess two or more electrophilic sites (poly-electrophiles). For example, reacting two equivalents of this compound with one equivalent of a dihaloalkane (e.g., 1,4-dibromobutane) would lead to the formation of a dimeric structure linked by an alkyl chain. The resulting poly-guanidinium molecule would carry multiple positive charges, making it a polycation with potential applications in materials science or as a molecular receptor.
Mechanistic Elucidation of this compound-Involved Reactions
The guanidine moiety of this compound is the primary driver of its reactivity, capable of acting as a strong base, a nucleophile, or a participant in hydrogen bonding interactions. The specific mechanistic pathway is highly dependent on the reaction conditions and the nature of the reacting partners.
One of the fundamental reactions involving guanidines is their role as potent catalysts. The high basicity of the guanidine group allows it to deprotonate a wide range of acidic protons, thereby generating highly reactive anionic intermediates. For instance, in condensation reactions, this compound can act as a Brønsted base, facilitating the formation of enolates or other nucleophilic species that can then participate in carbon-carbon or carbon-heteroatom bond formation.
Furthermore, the guanidinium cation, formed upon protonation of the guanidine group, can act as a bifunctional catalyst. Through hydrogen bonding, it can activate both an electrophile and a nucleophile simultaneously, bringing them into close proximity and lowering the activation energy of the reaction. This dual activation model is often invoked to explain the high efficiency of guanidine-based catalysts in various transformations.
In addition to its catalytic roles, the guanidine group in this compound can directly participate in reactions as a nucleophile. The nitrogen atoms of the guanidine can attack electrophilic centers, leading to the formation of new covalent bonds. The course of these reactions is often dictated by the electronic properties of both the this compound and the electrophile.
Computational studies have provided valuable insights into the transition states and intermediate structures of guanidine-involved reactions. These theoretical models help to rationalize experimentally observed outcomes and guide the design of new synthetic methodologies. For example, density functional theory (DFT) calculations can be employed to map the potential energy surface of a reaction, identifying the lowest energy pathway and the key factors that control the reaction rate and selectivity.
Selectivity Considerations in Multi-Functionalized Derivatives
The introduction of additional functional groups onto the this compound scaffold introduces further layers of complexity and opportunities for controlling reaction selectivity. The interplay between the inherent reactivity of the guanidine and the electronic and steric effects of the substituents determines the ultimate outcome of a chemical transformation.
Regioselectivity: In the case of electrophilic aromatic substitution on the naphthalene (B1677914) ring of a multi-functionalized this compound, the position of attack is governed by the directing effects of both the guanidino group and any other substituents present. The guanidino group itself is an activating group and directs incoming electrophiles to the ortho and para positions relative to its point of attachment. However, the presence of other electron-donating or electron-withdrawing groups on the naphthalene ring can either reinforce or compete with this directing effect, leading to a mixture of regioisomers. The precise ratio of these isomers is influenced by a delicate balance of electronic and steric factors.
For instance, the presence of a strong electron-withdrawing group on the naphthalene ring would deactivate the ring towards electrophilic attack and may direct the incoming electrophile to a different position than that favored by the guanidino group alone. Conversely, an electron-donating group would further activate the ring and likely reinforce the ortho/para directing effect of the guanidine.
Chemoselectivity: In molecules containing multiple reactive sites, chemoselectivity—the preferential reaction of one functional group over another—is a paramount concern. In a multi-functionalized this compound derivative, the guanidine group may compete with other nucleophilic or basic sites within the molecule.
The outcome of such a competition is determined by the relative reactivity of the different functional groups under the specific reaction conditions. For example, in the presence of a strong electrophile, both the guanidine nitrogen atoms and another nucleophilic group (e.g., a hydroxyl or amino group) could potentially react. The selectivity of this process can often be controlled by careful choice of reagents, solvents, and temperature. Protecting group strategies are also commonly employed to temporarily mask the reactivity of one functional group while another is being modified.
The table below summarizes the key factors influencing selectivity in reactions of multi-functionalized this compound derivatives.
| Selectivity Type | Influencing Factors | Expected Outcome |
| Regioselectivity | Electronic effects of substituents (electron-donating vs. electron-withdrawing), Steric hindrance, Nature of the electrophile | Preferential substitution at specific positions on the naphthalene ring. |
| Chemoselectivity | Relative nucleophilicity/basicity of functional groups, Reaction conditions (reagents, solvent, temperature), Use of protecting groups | Selective reaction at one functional group in the presence of others. |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In 2-Naphthylguanidine, the spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the protons of the guanidine (B92328) group.
The seven protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to spin-spin coupling between adjacent protons, these signals will present as a complex pattern of doublets, triplets, or multiplets. The exact chemical shifts and coupling patterns are sensitive to the substitution on the ring. The protons on the guanidine moiety (-NH-C(=NH)NH₂) are expected to produce signals that can be broad due to quadrupole effects of the nitrogen atoms and may undergo chemical exchange with solvent protons. Their chemical shifts can vary over a wide range depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.0 - 8.0 | Multiplets |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. huji.ac.il Unlike ¹H NMR, standard ¹³C NMR spectra are typically broadband proton-decoupled, meaning each unique carbon atom appears as a single line. libretexts.org The spectrum of this compound will display signals for the ten carbons of the naphthalene ring and the single carbon of the guanidine group.
The aromatic carbons of the naphthalene ring are expected to resonate in the range of 110-150 ppm. oregonstate.edu The carbon atom directly attached to the nitrogen of the guanidine group (C2) and the quaternary carbons (C4a, C8a) will have distinct chemical shifts. The guanidinium (B1211019) carbon (C=N) is significantly deshielded and is expected to appear further downfield, typically in the range of 155-160 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Naphthalene C-H | Aromatic | 110 - 140 |
| Naphthalene C-quat | Aromatic Quaternary | 125 - 150 |
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, resolving ambiguities that may arise in 1D spectra, especially for complex molecules. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. libretexts.org For this compound, a COSY spectrum would show cross-peaks between neighboring aromatic protons, which is essential for assigning the specific positions of the protons on the naphthalene ring system. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). huji.ac.ilyoutube.com This allows for the unambiguous assignment of carbon signals for all protonated carbons in the naphthalene ring by linking the previously assigned proton signals to their corresponding carbon resonances. youtube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. vscht.cz
IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups in the guanidine moiety typically appear as broad bands in the 3200-3500 cm⁻¹ region. youtube.com The C=N stretching vibration of the guanidine group gives a strong absorption around 1640-1670 cm⁻¹. Aromatic C=C stretching vibrations from the naphthalene ring will be observed in the 1450-1600 cm⁻¹ region, while the aromatic C-H stretching appears just above 3000 cm⁻¹. libretexts.orglibretexts.org
Raman spectroscopy, which measures the inelastic scattering of light, is a complementary technique. mdpi.com Aromatic ring systems often produce strong and sharp signals in Raman spectra, making it particularly useful for characterizing the naphthalene moiety in this compound. nih.gov Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H (Guanidine) | Stretch | 3200 - 3500 (Broad) | 3200 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 (Sharp) | 3000 - 3100 |
| C=N (Guanidine) | Stretch | 1640 - 1670 (Strong) | 1640 - 1670 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.net This precision allows for the determination of the elemental composition of a molecule. nih.gov For this compound (molecular formula C₁₁H₁₁N₃), HRMS would be used to confirm its exact mass. The calculated monoisotopic mass of the neutral molecule is 185.0953 Da. In a typical electrospray ionization (ESI) experiment in positive mode, the compound would be observed as the protonated molecular ion [M+H]⁺ with an exact mass of 186.1031 Da. The experimental measurement of this mass to within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the isolated molecular ion, characteristic fragment ions are produced. The analysis of these fragments provides valuable information that helps to confirm the structure, for instance, by showing the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidine group or the cleavage of the bond between the naphthalene ring and the guanidine moiety.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated. mdpi.com This map is then used to build an atomic model of the molecule.
This technique provides the most definitive structural evidence, including:
Connectivity: Unambiguous confirmation of the atomic connections, verifying the linkage of the guanidine group to the C2 position of the naphthalene ring.
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, offering insight into hybridization and bond character.
Conformation: Determination of the molecule's conformation in the solid state, including the dihedral angle between the plane of the naphthalene ring and the guanidine group.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying non-covalent interactions such as hydrogen bonds involving the guanidine N-H groups, which are crucial for understanding the solid-state properties of the compound.
Coordination Chemistry and Metal Complexation with 2 Naphthylguanidine Ligands
2-Naphthylguanidine as a Ligand Motif: Coordination Modes and Hapticity Considerations
Detailed experimental studies on the coordination of this compound with metal centers are not extensively reported in the surveyed literature. However, the molecule's structure allows for predictions of its behavior as a ligand. The this compound molecule possesses two key functional groups that can engage in coordination: the guanidine (B92328) group and the naphthyl ring system.
The guanidine moiety, with its three nitrogen atoms, is a versatile donor group. It can coordinate to a metal center in several ways:
Monodentate Coordination: The ligand can bind to a metal through a single nitrogen atom.
Bidentate Chelation: The ligand can form a stable chelate ring by coordinating through two different nitrogen atoms of the guanidine group. This is a common binding mode for guanidinate anions, which are the deprotonated form of guanidines.
Bridging Coordination: The guanidine group can bridge two or more metal centers.
The term hapticity (denoted by η) refers to the number of contiguous atoms of a ligand that are bound to a central metal atom. mlsu.ac.inegyankosh.ac.inwikipedia.orgnumberanalytics.com This is most common in organometallic chemistry involving π-systems. mlsu.ac.in The naphthyl group of this compound, with its delocalized π-electron system, could theoretically coordinate to a metal in an η-fashion (e.g., η² or η⁶). However, no specific examples of such hapticity for this compound were identified in the reviewed literature. The primary coordination is expected to occur through the nitrogen atoms of the guanidinyl group. rsc.org
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Type | Description |
|---|---|---|
| Guanidine Group | Monodentate | Coordination through one nitrogen atom. |
| Guanidine Group | Bidentate Chelate | Coordination through two nitrogen atoms to form a ring. |
| Guanidine Group | Bridging | Ligand connects two or more metal centers. |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes typically involves the reaction of a ligand with a metal salt in a suitable solvent. ekb.egmdpi.com While general procedures are well-established, specific reports detailing the synthesis and, critically, the structural characterization (e.g., by X-ray crystallography) of complexes containing the this compound ligand are scarce in the available scientific literature.
Spectroscopic and Electronic Properties of this compound Metal Complexes
Without isolated and characterized complexes, a discussion of their spectroscopic and electronic properties remains predictive. The characterization of any new complex would rely heavily on techniques such as FT-IR, UV-Vis, and NMR spectroscopy. nih.govfrontiersin.org
FT-IR Spectroscopy: Upon coordination of this compound to a metal, shifts in the vibrational frequencies of the N-H and C=N bonds of the guanidine group would be expected. The appearance of new bands at lower frequencies could be attributed to the formation of metal-nitrogen (M-N) bonds. sysrevpharm.org
Electronic (UV-Vis) Spectroscopy: The electronic spectrum of a transition metal complex is dominated by d-d transitions and charge-transfer bands. fiveable.me The energies of these transitions, which determine the color of the complex, are dependent on the metal ion, its oxidation state, and the ligand field strength. fiveable.meuomustansiriyah.edu.iq For a hypothetical this compound complex, one would expect to observe these characteristic bands, providing insight into the coordination geometry and the nature of the metal-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals for the hydrogen and carbon atoms of the ligand upon complexation, particularly those near the coordinating nitrogen atoms.
Table 2: Expected Spectroscopic Changes upon Coordination of this compound
| Spectroscopic Technique | Expected Observation | Information Gained |
|---|---|---|
| FT-IR | Shift in ν(N-H) and ν(C=N) bands; Appearance of new ν(M-N) band | Confirmation of coordination via nitrogen atoms. |
| UV-Vis | Appearance of d-d transition and/or charge-transfer bands | Information on electronic structure, coordination geometry, and metal oxidation state. |
| NMR | Chemical shift changes for protons and carbons near the binding site | Identification of the atoms involved in coordination. |
| EPR (for paramagnetic complexes) | Characteristic g-values and hyperfine splitting | Information on the environment of the unpaired electron and the metal center's geometry. frontiersin.org |
Ligand Field Theory and Computational Modeling of Metal-Ligand Interactions
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and the ligand orbitals. numberanalytics.comwikipedia.orgfiveable.me It explains the splitting of the d-orbitals into different energy levels, which accounts for the magnetic and spectroscopic properties of complexes. fiveable.me To apply LFT, the geometry of the complex (e.g., octahedral, tetrahedral) must be known. As no structurally characterized complexes of this compound have been reported in the searched literature, a specific LFT analysis cannot be performed.
Computational Modeling , using methods like Density Functional Theory (DFT), has become a powerful tool for predicting the structures, properties, and reactivity of metal complexes. pitt.educhemrxiv.orgrsc.org These methods could be used to model hypothetical this compound complexes to predict their most stable geometries, bond energies, and spectroscopic properties. However, such theoretical studies are most effective when they can be benchmarked against experimental data, which is currently lacking for this specific ligand. pitt.edu
Applications of this compound Metal Complexes in Catalysis
Metal complexes are widely used as catalysts in a vast range of chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. nih.govnih.govrsc.org The ligand plays a crucial role in tuning the catalyst's activity and selectivity.
While there is extensive literature on the catalytic applications of various transition metal complexes, nih.govnih.gov specific data for this compound complexes is not available. The most closely related finding is a patent mentioning the use of polyoxoanion-supported metal complexes with ligands such as bis-1,3-(p-naphthyl)guanidine for olefin hydrogenation. This suggests that metal complexes of naphthyl-substituted guanidines could have potential in catalysis, but detailed studies on the specific catalytic performance of this compound complexes, including turnover numbers and substrate scope, have not been reported in the reviewed literature. The development of iron-based catalysts, for example, has been a focus for the hydrogenation of CO₂ to olefins. mdpi.com Similarly, catalytic hydrogenation of alkenes often employs palladium, platinum, or nickel catalysts. organic-chemistry.orgchemistrytalk.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula/Abbreviation | Role/Context |
|---|---|---|
| This compound | C₁₁H₁₁N₃ | The primary ligand of focus. |
| bis-1,3-(p-naphthyl)guanidine | Not specified | A related ligand mentioned in a patent for catalysis. |
| Ethanol (B145695) | C₂H₅OH | A common solvent for synthesis. |
| Acetonitrile | CH₃CN | A common solvent for synthesis. |
| Palladium | Pd | A common metal used in hydrogenation catalysis. organic-chemistry.orgchemistrytalk.org |
| Platinum | Pt | A common metal used in hydrogenation catalysis. chemistrytalk.org |
| Nickel | Ni | A common metal used in hydrogenation catalysis. chemistrytalk.org |
| Iron | Fe | A metal used in catalytic CO₂ hydrogenation. mdpi.com |
| Cobalt | Co | A transition metal for complexation. |
| Copper | Cu | A transition metal for complexation. |
| Zinc | Zn | A transition metal for complexation. |
| Aluminum | Al | A main group metal. |
| Uranium | U | An actinide metal. |
Homogeneous Catalytic Transformations
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, benefits significantly from the tunability of metal-ligand complexes. lkouniv.ac.in Guanidinate ligands, the deprotonated form of guanidines, are effective in stabilizing transition metal centers and facilitating a variety of chemical transformations. The electronic and steric properties of the guanidine substituents can be modified to fine-tune the catalytic activity and selectivity of the resulting metal complex.
Several transition metal complexes featuring guanidinate ligands have been shown to be effective homogeneous catalysts. For instance, imido titanium(IV) complexes bearing guanidinate ligands serve as catalyst precursors for the guanylation of amines through the addition to carbodiimides. rsc.org In this process, good yields are achieved for a variety of substituted anilines. rsc.org Similarly, iron-based catalysts supported by guanidinyl ligands have been employed in C-H amination reactions. mst.edu
In the field of sustainable energy, guanidine-styled iridium(III) complexes have been investigated as photosensitizers for photocatalytic hydrogen generation. rsc.org These complexes demonstrate effective electron transfer capabilities, a crucial property for efficient photocatalytic systems. rsc.org The strong hydrogen-bonding arrays of the guanidine ligands in these complexes are noted for their stability, even in polar, hydrogen-bond accepting solvents. rsc.org
Below is a table summarizing representative homogeneous catalytic transformations involving guanidine-type ligands.
| Catalyst System | Transformation | Substrate(s) | Product Type | Ref. |
| Imido titanium(IV) with guanidinate ligands | Guanylation | Amine, Carbodiimide (B86325) | Substituted Guanidine | rsc.org |
| Iron complex with tetramethylguanidinyl ligand | C-N Bond Formation (Aziridination) | Olefin, Nitrene Source | Aziridine | mst.edu |
| Guanidine-styled Iridium(III) complex | Photocatalytic Hydrogen Evolution | Water, Sacrificial Electron Donor | Hydrogen Gas (H₂) | rsc.org |
Asymmetric Catalysis Utilizing Chiral this compound Ligands
The development of chiral ligands that can induce enantioselectivity in metal-catalyzed reactions is a cornerstone of modern organic synthesis. nih.govwikipedia.org Chiral guanidines, including derivatives of this compound, have emerged as a promising class of ligands for asymmetric catalysis. scu.edu.cn Their strong basicity and hydrogen-bonding capabilities can be harnessed within a chiral scaffold to create a highly organized and stereochemically defined environment around the metal center.
A notable application is in the copper-catalyzed Ullman cross-coupling reaction for the desymmetrization of diarylmethanes. nih.gov In this work, multifunctional peptide ligands incorporating bulky and electron-rich guanidine groups were developed. nih.gov The guanidine moiety was found to be crucial for facilitating the reaction under mild conditions, while the chiral peptide backbone directed the stereochemical outcome, achieving high levels of enantioinduction. nih.gov For example, the use of a pentasubstituted guanidine-peptide ligand (L3) in the coupling of an aryl bromide with a malonate derivative yielded the product with an enantiomeric ratio (er) of 89:11. nih.gov Further optimization with a different ligand (L10) improved the enantiomeric ratio to 93:7. nih.gov
The design of such catalysts often involves creating C₂-symmetric or nonsymmetrical structures to effectively control the approach of the substrate to the catalytic center. nih.gov Research groups have successfully designed and synthesized various chiral acyclic guanidine-amide compounds from amino acids, which can be employed as bifunctional organocatalysts or as ligands in metal-catalyzed asymmetric reactions. scu.edu.cn
The table below highlights examples of asymmetric reactions catalyzed by complexes with chiral guanidine-containing ligands.
| Catalyst System | Reaction Type | Substrate | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Ref. |
| Copper with guanidine-peptide ligand L3 | Ullman Cross-Coupling | Aryl bromide, Malonate | 89:11 er | nih.gov |
| Copper with guanidine-peptide ligand L10 | Ullman Cross-Coupling | Aryl bromide, Malonate | 93:7 er | nih.gov |
| Rhodium with C₂-symmetric diene ligand* | 1,4-Addition | α,β-Unsaturated Ketone | Up to 99% ee | organic-chemistry.org |
*Note: This entry is included to illustrate a highly successful asymmetric system for context, though the ligand is a diene, not a guanidine.
Mechanistic Studies of Catalytic Cycles Involving Guanidine Ligands
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For transformations involving guanidine ligands, mechanistic studies reveal a dual functionality. The guanidine can act as a traditional ligand, directly coordinating to the metal center, or it can participate in the reaction through proton transfer, operating as a Brønsted base/acid pair. rsc.orgresearchgate.net
A common mechanistic feature is the activation of substrates via proton transfer to the guanidine base, forming a guanidinium (B1211019) cation. researchgate.net This protonated species can then act as a bifunctional catalyst, activating both a nucleophile and an electrophile through a network of hydrogen bonds and ion-pairing interactions. researchgate.net The structure of such a hydrogen-bonded intermediate involving a guanidinium cation has been confirmed by X-ray crystallography. researchgate.net
In the context of metal-catalyzed reactions, the guanidinate ligand can also be an active participant rather than just a spectator. rsc.org A proposed catalytic cycle for the guanylation of amines by imido titanium(IV) complexes illustrates this active role. The cycle is initiated by a [2+2] cycloaddition of a carbodiimide to the titanium-imido (Ti=N) bond. rsc.org This is followed by a proton transfer from the incoming amine to the newly formed dianionic guanidinate ligand, which regenerates the catalytically active imide complex and releases the guanidine product. rsc.org
Many homogeneous catalytic cycles with transition metals involve fundamental steps such as oxidative addition, migratory insertion, and reductive elimination. lkouniv.ac.inhrmrajgurunagar.ac.in For instance, in the classic example of hydrogenation by Wilkinson's catalyst, the cycle begins with the oxidative addition of H₂ to the rhodium complex. hrmrajgurunagar.ac.in While the ligands differ, the principles are applicable. A guanidinate ligand's electronic properties would influence the rates of these fundamental steps. For example, a more electron-donating guanidinate ligand could promote oxidative addition at the metal center.
The catalytic cycle involving guanidinium catalysis often proceeds as follows:
Proton Transfer: The basic guanidine catalyst deprotonates a substrate (e.g., a pronucleophile), forming a guanidinium ion and an activated nucleophile. researchgate.net
Complex Formation: The guanidinium ion forms a hydrogen-bonded complex with the electrophile and the nucleophile, bringing them into proximity and activating them. researchgate.net
Bond Formation: The key chemical bond is formed within this organized complex.
Product Release and Catalyst Regeneration: The product dissociates, and the guanidinium ion transfers its proton back, regenerating the neutral guanidine catalyst for the next cycle. researchgate.net
Advanced Applications in Contemporary Chemical Sciences
Supramolecular Chemistry: Design of Host-Guest Systems and Receptors
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. In this domain, 2-naphthylguanidine serves as a valuable component in the construction of host-guest systems and molecular receptors. The guanidinium (B1211019) group, which is protonated at physiological pH, is an excellent hydrogen bond donor and can form multiple hydrogen bonds with anionic guest species. This strong binding affinity is crucial for the recognition and encapsulation of various molecules.
The naphthyl group, on the other hand, provides a rigid and planar aromatic surface that can engage in π-π stacking interactions with other aromatic molecules. This dual functionality allows for the creation of receptors with high selectivity and affinity for specific guests. For instance, a receptor incorporating the this compound moiety could simultaneously bind to an anionic portion of a guest molecule through its guanidinium group and an aromatic part through its naphthyl group, leading to a highly specific host-guest complex.
The design principles for such host-guest systems often involve pre-organization, where the receptor is conformationally constrained to minimize the entropic penalty upon binding. The rigid structure of the naphthyl group in this compound contributes favorably to this pre-organization.
Table 1: Interactions Involved in this compound-Based Host-Guest Systems
| Interaction Type | Description | Role of this compound Moiety |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | The guanidinium group acts as a strong hydrogen bond donor. |
| Electrostatic Interactions | Attraction or repulsion of charged species. | The positively charged guanidinium group attracts anionic guests. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The naphthyl group provides a surface for stacking interactions. |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution. | The nonpolar naphthyl group can drive the association with nonpolar guests in water. |
Development of Chemical Sensors and Probes (e.g., Fluorescent Anion Recognition)
The ability of the guanidinium group to selectively bind anions has been harnessed in the development of chemical sensors and probes. When the this compound moiety is integrated into a larger molecular framework containing a fluorophore, the binding of an anion can lead to a change in the fluorescence properties of the molecule. This change can be a "turn-on" or "turn-off" of the fluorescence signal, or a shift in the emission wavelength, providing a detectable signal for the presence of the target anion. barbatti.org
The naphthyl group itself can act as a fluorophore, or it can be electronically coupled to another fluorescent reporter group. The binding of an anion to the guanidinium group can alter the electronic environment of the fluorophore, thereby modulating its photophysical properties. For example, the binding of a phosphate (B84403) or carboxylate anion can be detected through a significant change in the fluorescence intensity or color. nih.gov
These fluorescent probes offer high sensitivity and selectivity, making them valuable tools for the detection of biologically and environmentally important anions. The design of such sensors often involves a modular approach, where the this compound unit serves as the recognition element and is linked to a signaling unit (the fluorophore).
Table 2: Principles of Fluorescent Anion Sensing with this compound Derivatives
| Sensing Mechanism | Description |
| Photoinduced Electron Transfer (PET) | Anion binding modulates the rate of electron transfer from the receptor to the fluorophore, affecting fluorescence. |
| Intramolecular Charge Transfer (ICT) | Anion binding alters the charge distribution in the molecule, leading to a shift in the emission wavelength. |
| Exciplex/Excimer Formation | Anion binding can promote or inhibit the formation of fluorescent excited-state complexes. |
Contributions to Material Science: Polymer Components and Functional Materials
In material science, this compound can be incorporated into polymers to impart specific functionalities. As a monomer or a functional additive, it can introduce properties such as improved thermal stability, altered solubility, and the ability to interact with other molecules or surfaces. The rigid naphthyl group can enhance the mechanical properties of polymers, while the guanidinium group can be used to create materials with ion-exchange capabilities or specific binding sites.
For example, polymers containing pendant 2-naphthylguanidinium groups can be used as anion-exchange resins or as materials for the selective capture of anionic pollutants from water. The incorporation of this moiety into the polymer backbone can also influence the polymer's morphology and self-assembly behavior in solution and in the solid state.
Furthermore, the development of molecularly imprinted polymers (MIPs) can utilize this compound derivatives as functional monomers. In this technique, a polymer network is formed around a template molecule, creating specific recognition sites. The strong and directional interactions of the guanidinium group make it an excellent functional monomer for imprinting anionic templates.
Utility as Organocatalysts or Organocatalyst Precursors
The guanidine (B92328) functional group is a strong organic base, and this property has been exploited in the field of organocatalysis. Guanidines can act as Brønsted base catalysts, activating substrates through deprotonation. Chiral guanidines, in particular, have been successfully employed in a wide range of asymmetric reactions, inducing high levels of enantioselectivity.
While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral guanidine catalysts. By introducing chiral substituents on the other nitrogen atoms of the guanidine group, it is possible to create a chiral environment around the basic nitrogen atom. These catalysts can then be used to promote reactions such as Michael additions, aldol (B89426) reactions, and Henry reactions in an enantioselective manner.
The general mechanism of guanidine catalysis involves the deprotonation of a pronucleophile by the guanidine base, followed by the attack of the resulting nucleophile on an electrophile. The guanidinium cation formed in the process can then act as a Brønsted acid to protonate the product and regenerate the catalyst.
Applications in Analytical Chemistry Beyond Sensing (e.g., Reagents, Separation)
Beyond its use in chemical sensors, the unique properties of the guanidinium group have found applications in other areas of analytical chemistry, such as in separation science. Recently, guanidinium-based covalent organic frameworks (COFs) have been developed for membrane-based separation of acids. nih.gov These membranes exhibit exceptional selectivity for the transport of certain anions over others, a property attributed to the charge-assisted hydrogen bonding interactions of the guanidinium moieties within the COF pores. nih.gov
This principle can be extended to the design of separation materials incorporating this compound. For instance, a stationary phase for chromatography functionalized with 2-naphthylguanidinium groups could be used for the selective retention and separation of anionic analytes. The combination of hydrogen bonding, electrostatic interactions, and π-π stacking interactions could lead to unique selectivity profiles.
Moreover, the strong basicity of this compound could be utilized in certain analytical procedures as a non-nucleophilic organic base or as a reagent for the derivatization of acidic compounds to enhance their detection by various analytical techniques.
Theoretical and Computational Chemistry of 2 Naphthylguanidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Naphthylguanidine. These methods, rooted in solving the Schrödinger equation, provide a way to determine the electronic distribution and energy of the molecule. imperial.ac.uk
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecular systems, including this compound. wikipedia.orgresearchgate.net DFT calculations are employed to determine the optimized ground state geometry by minimizing the energy with respect to all geometric parameters. d-nb.info This process reveals the most stable three-dimensional arrangement of atoms in the molecule.
The first step in most theoretical studies involves optimizing the geometry of the species under investigation. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The accuracy of these predicted geometries is often high, with bond lengths typically agreeing with experimental data from techniques like X-ray diffraction to within a few picometers. nih.gov The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results. d-nb.info Functionals like B3LYP and B3PW91, combined with basis sets such as 6-311G++(d,p), have been shown to provide stable and accurate optimized structures for similar organic molecules. d-nb.info The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. d-nb.info
Table 1: Representative Theoretical Geometrical Parameters for a Guanidinium-like Structure
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (single) | 1.35 - 1.40 | ||
| C=N (double) | 1.28 - 1.32 | ||
| N-C-N | 118 - 122 | ||
| H-N-C | 115 - 120 | ||
| Naphthyl-N-C-N | 0 - 30 |
Note: This table presents typical ranges for guanidinium-like structures and is for illustrative purposes. Actual calculated values for this compound would require specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic properties, which are essential for substance identification and structural elucidation. researchgate.net Techniques like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. scielo.br
For NMR chemical shift predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. mdpi.comucm.es Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data to confirm the molecular structure. scielo.brmdpi.com The chemical shifts are sensitive to the electronic environment of the nuclei; protons in different chemical environments will have different shifts. libretexts.org For instance, aromatic protons typically appear at lower fields (higher ppm values) compared to aliphatic protons. libretexts.org Solvent effects can also be incorporated into these calculations, as they can significantly influence chemical shifts. ucm.esthieme-connect.de
Vibrational frequency calculations are used to predict the IR spectrum of a molecule. These calculations determine the frequencies at which the molecule will absorb infrared radiation, corresponding to its vibrational modes. researchgate.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental spectra for validation. For example, the characteristic C=N stretching frequency in the guanidine (B92328) group would be a key feature in the calculated spectrum. scielo.br
Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Derivative
| Nucleus/Bond | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) |
| Aromatic-H | 7.5 - 8.5 | ||
| N-H | 6.0 - 7.5 | ||
| Aromatic-C | 120 - 140 | ||
| C (guanidinium) | 155 - 165 | ||
| C=N stretch | 1640 - 1680 | ||
| N-H bend | 1580 - 1620 |
Note: These are illustrative values. Actual predictions would depend on the specific computational method and level of theory used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules like this compound. whiterose.ac.ukbonvinlab.org By simulating the motions of atoms over time, MD can reveal the accessible conformations of the molecule and the nature of its interactions with its environment, such as solvent molecules or other solutes. volkamerlab.orgmun.ca
Conformational analysis through MD simulations can identify the most stable and frequently occurring shapes of this compound. whiterose.ac.uk This is particularly important for flexible molecules that can adopt multiple conformations, which can influence their biological activity and physical properties. mun.ca The simulations can generate a conformational ensemble, providing a more realistic representation of the molecule's shape compared to a single static structure. whiterose.ac.uk Analysis of the simulation trajectories can reveal the root mean square fluctuations (RMSF) of atoms, highlighting the most flexible regions of the molecule. bonvinlab.org
MD simulations are also invaluable for studying intermolecular interactions. For this compound, this could involve simulating its behavior in a solvent to understand solvation effects or its interaction with a biological target to explore binding mechanisms. The simulations can provide detailed information about non-covalent interactions such as hydrogen bonds and van der Waals forces that govern these processes. mdpi.com
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. consensus.app By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. mdpi.com
For reactions involving this compound, computational methods can be used to explore various possible reaction pathways. consensus.app Techniques like DFT can be used to calculate the energies of stationary points along the reaction coordinate, providing insights into the feasibility of a proposed mechanism. nih.gov The identification of the transition state, which is a maximum on the potential energy surface, is key to understanding the kinetics of a reaction as its energy determines the activation barrier. pku.edu.cn
The intrinsic reaction coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. nih.gov Advanced methods like the united reaction valley approach (URVA) can provide a more detailed analysis of the reaction mechanism by partitioning the reaction path into distinct phases corresponding to different chemical events, such as bond breaking and formation. nih.govsmu.edu
Advanced Bonding Analysis in this compound and its Metal Complexes
Understanding the nature of chemical bonds is fundamental to chemistry. Advanced bonding analysis techniques provide deeper insights into the electronic structure and bonding characteristics of this compound and its metal complexes.
In metal complexes, the interaction between the metal center and the ligands, such as this compound, can be described using molecular orbital (MO) theory. libretexts.orgresearchgate.net This theory explains the formation of bonding, non-bonding, and anti-bonding orbitals resulting from the overlap of metal and ligand orbitals. libretexts.org The nature of these orbitals determines the properties of the complex, including its geometry, magnetic properties, and electronic spectra. researchgate.net For instance, the interaction between the d-orbitals of a transition metal and the orbitals of the guanidine ligand would lead to the formation of specific MOs that dictate the complex's characteristics. libretexts.org
Computational methods can also be used to analyze the electron density distribution to characterize chemical bonds. For example, the presence of symmetric C-H···C hydrogen bonds, which are partially covalent in nature, has been predicted in some systems through quantum chemical calculations. pku.edu.cn Similar analyses could be applied to investigate intra- and intermolecular interactions in this compound systems.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity or other properties. ontosight.airesearchgate.net These models are built by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with experimentally measured or computationally derived reactivity data. ontosight.ainih.gov
For this compound and its derivatives, QSRR models could be developed to predict various properties, such as their reactivity in a particular chemical transformation or their binding affinity to a specific target. The first step in building a QSRR model is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be calculated from the 2D or 3D structure of the molecules and can include parameters related to their size, shape, electronic properties, and lipophilicity. chem-soc.si
Once the descriptors are calculated, statistical methods or machine learning algorithms, such as multiple linear regression, partial least squares, or support vector machines, are used to build the model. nih.govresearchgate.net The predictive power of the resulting model is then evaluated using a test set of compounds that were not used in the model development. ontosight.ai A successful QSRR model can be a valuable tool for rapidly screening new compounds and prioritizing them for synthesis and experimental testing. researchgate.net
Future Research Directions and Emerging Challenges in 2 Naphthylguanidine Chemistry
Sustainable and Green Chemistry Approaches to 2-Naphthylguanidine Synthesis
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, compelling a shift towards more environmentally benign and efficient methodologies. acs.orgmlsu.ac.in For this compound and its derivatives, future research will undoubtedly focus on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. mlsu.ac.in
Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. A key challenge lies in the development of one-pot or tandem reactions that streamline the synthesis of 2-naphthylguanidines. nih.gov Multicomponent reactions, which combine three or more starting materials in a single step to form a complex product, represent a powerful tool in this regard. nih.govarabjchem.org Exploring novel catalytic systems is also crucial. For instance, the use of biodegradable and inexpensive catalysts, such as tannic acid, has shown promise in related syntheses and could be adapted for this compound production. arabjchem.org Furthermore, employing greener reaction media, such as water or bio-based solvents, and exploring alternative energy sources like microwave irradiation can significantly enhance the sustainability of these processes. arabjchem.orgmdpi.com
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| Prevention | Designing syntheses to minimize waste generation. acs.org | Reduced environmental impact and disposal costs. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org | Increased efficiency and reduced raw material consumption. |
| Less Hazardous Chemical Syntheses | Utilizing and generating substances with little to no toxicity. acs.org | Improved safety for researchers and the environment. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. mlsu.ac.in | Reduced reliance on finite petrochemical resources. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org | Increased reaction rates, selectivity, and reduced waste. |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic and steric properties of the this compound scaffold suggest that it may participate in a variety of novel and unconventional chemical transformations. Future research should aim to uncover these new reactivity patterns, moving beyond its traditional role as a base or a simple ligand.
One area of interest is the exploration of its catalytic activity in organic transformations. The guanidine (B92328) moiety can act as a potent hydrogen bond donor and acceptor, potentially enabling it to catalyze a range of reactions, including aldol (B89426) additions, Michael additions, and ring-opening polymerizations. uclm.esscience.gov The naphthyl group, with its extended π-system, could also play a role in modulating the catalytic activity and selectivity through non-covalent interactions.
Furthermore, investigating the dearomatization reactions of the naphthyl ring in this compound derivatives could lead to the synthesis of novel three-dimensional structures with interesting biological or material properties. nih.govnih.gov The development of enantioselective transformations involving this compound, perhaps through the use of chiral catalysts or by incorporating chirality into the guanidine itself, is another exciting avenue for creating valuable, stereochemically defined molecules.
Rational Design of Multi-functional Systems with Tailored Chemical Properties
The modular nature of the this compound structure makes it an ideal candidate for the rational design of multi-functional systems with precisely tailored chemical properties. By strategically modifying both the naphthyl and guanidine components, researchers can create molecules with a wide range of functionalities.
For example, the incorporation of fluorescent moieties onto the naphthyl backbone could lead to the development of novel chemosensors for detecting specific ions or molecules. uclm.es The guanidinium (B1211019) group is known to bind strongly to anions, and by combining this with a signaling unit, highly selective and sensitive sensors can be designed. uclm.esnih.gov
Another promising direction is the development of this compound-based catalysts for specific organic reactions. By attaching catalytically active metal centers or other functional groups, it may be possible to create highly efficient and selective catalysts for a variety of transformations. nih.govinorgchemres.org The design of such systems often involves a deep understanding of supramolecular chemistry, where non-covalent interactions are harnessed to control the assembly and function of molecular components. nih.govresearchgate.netwiley.com The ability to design molecules for specific purposes is a key aspect of modern chemistry. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of this compound synthesis with flow chemistry and automated technologies presents a significant opportunity to accelerate research and development in this area. semanticscholar.orgvapourtec.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced reaction control, improved safety, and easier scalability. interchim.comdfc-kyoto.co.jp
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, allowing for the efficient optimization of synthetic routes to new this compound derivatives. vapourtec.comnih.gov This high-throughput approach can significantly reduce the time and resources required to discover new compounds with desired properties.
The combination of flow chemistry and automation can enable the creation of libraries of this compound derivatives for biological screening or materials science applications. vapourtec.com This will be crucial for unlocking the full potential of this versatile chemical scaffold.
| Technology | Application in this compound Chemistry | Key Advantages |
| Flow Chemistry | Continuous synthesis of this compound and its derivatives. semanticscholar.orgdfc-kyoto.co.jp | Improved reaction control, safety, and scalability. interchim.com |
| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. vapourtec.comnih.gov | Accelerated discovery and optimization of new derivatives. |
| In-line Analysis | Real-time monitoring of reactions to ensure quality and optimize parameters. | Enhanced process understanding and control. |
Addressing Fundamental Questions in Guanidine Chemistry through this compound Investigations
Investigations into the chemistry of this compound can also contribute to a deeper understanding of fundamental questions in the broader field of guanidine chemistry. The unique steric and electronic properties of the naphthyl group can be used to probe the subtleties of guanidine reactivity, basicity, and coordination behavior.
For instance, studying the pKa values of a series of substituted 2-naphthylguanidines can provide valuable insights into how electronic effects transmitted through the naphthyl ring influence the basicity of the guanidine moiety. Comparing the coordination chemistry of this compound with that of other guanidine-containing ligands can help to elucidate the role of the bulky aryl substituent in determining the structure and reactivity of metal complexes. science.gov
Furthermore, detailed mechanistic studies of reactions involving this compound can shed light on the fundamental steps of catalysis and molecular recognition involving guanidinium groups. theses.fr These fundamental insights will be invaluable for the rational design of new guanidine-based catalysts, receptors, and functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Naphthylguanidine, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between guanidine derivatives and 2-naphthyl precursors. To optimize yield, vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) systematically. Characterize intermediates and final products using ¹H/¹³C NMR (confirming naphthyl proton environments and guanidine moiety integration) and HPLC (purity ≥95%). For reproducibility, document solvent purification, inert gas use, and stoichiometric ratios. Include raw spectral data in supplementary materials .
Q. Which analytical techniques are most reliable for assessing this compound purity and structural integrity?
- Methodological Answer : Combine orthogonal methods:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- Reverse-Phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
- FT-IR to verify guanidine N-H stretching (3200–3400 cm⁻¹) and naphthyl aromatic C-H bonds.
Calibrate instruments with certified standards and report detection limits. Disclose baseline noise levels in chromatograms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, buffer conditions). To address this:
- Replicate key studies using standardized protocols (e.g., uniform cell viability assays like MTT/XTT).
- Perform dose-response curves (IC₅₀/EC₅₀) with ≥3 biological replicates.
- Use molecular docking to validate binding hypotheses (e.g., interactions with adrenergic receptors).
Cross-reference findings with structural analogs (e.g., 1-Naphthylguanidine) to isolate naphthyl positional effects .
Q. What experimental designs are optimal for evaluating this compound’s selectivity in multi-target biological systems?
- Methodological Answer :
- In vitro : Use radioligand binding assays with competing ligands (e.g., yohimbine for α₂-adrenoceptors) to quantify receptor affinity.
- In vivo : Employ knockout/transgenic models to isolate target pathways (e.g., adrenergic vs. dopaminergic systems).
- Statistical rigor : Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare groups. Predefine exclusion criteria for outliers .
Q. How should researchers design stability studies for this compound under varying physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–10) at 37°C; sample at 0, 24, 48 hrs for HPLC analysis.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS.
Report degradation products and propose storage conditions (e.g., -20°C, desiccated) .
Data Reporting and Reproducibility Guidelines
- Include in publications :
- Tables : NMR shifts (δ ppm), HPLC retention times, and IC₅₀ values with confidence intervals.
- Supplementary Materials : Raw chromatograms, spectral annotations, and statistical code (e.g., R/Python scripts).
- Ethical compliance : Declare animal/cell line ethics approvals and data availability statements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
